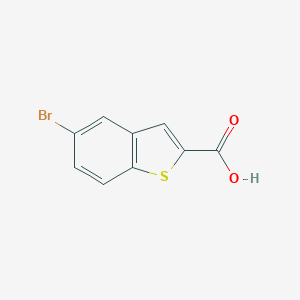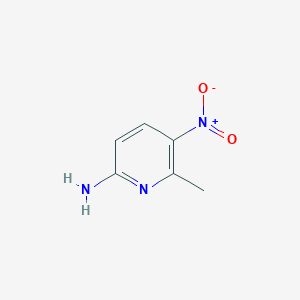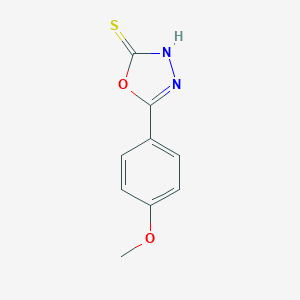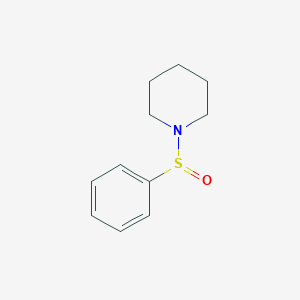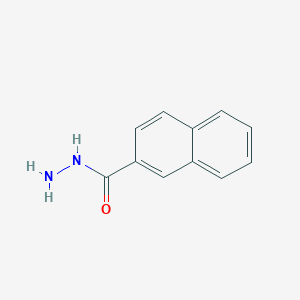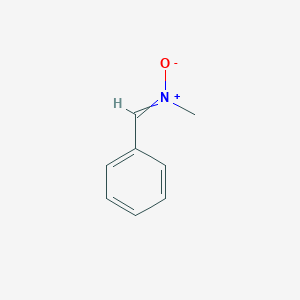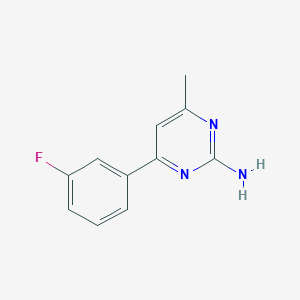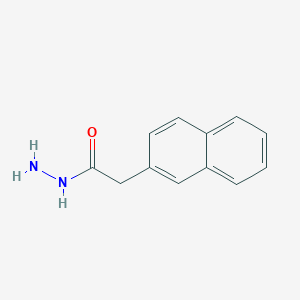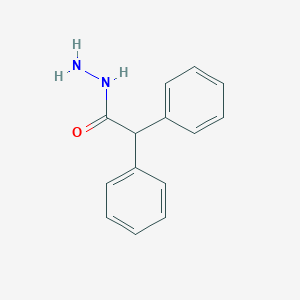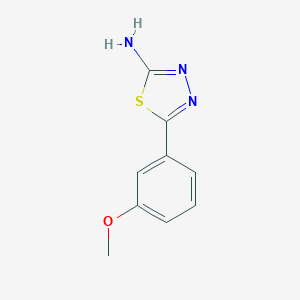
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine, also known as 3-Methoxy-5-phenyl-1,3,4-thiadiazol-2-amine, is a thiadiazole derivative that has been studied for its potential applications in various scientific research fields. This compound has been investigated for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. In
科学研究应用
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been studied for its potential applications in various scientific research fields. This compound has been investigated for its anti-inflammatory and anti-oxidant activities, as well as its potential use as an antifungal agent. Additionally, this compound has been studied for its potential applications in cancer research, as it has been shown to have cytotoxic effects on certain cancer cell lines. Furthermore, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been shown to have neuroprotective effects.
作用机制
The exact mechanism of action of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine is not yet fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and inhibiting oxidative damage. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, suggesting that it may also act as an anti-inflammatory agent. Furthermore, this compound has been shown to inhibit the growth of certain fungi, suggesting that it may act as an antifungal agent.
Biochemical and Physiological Effects
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory and anti-oxidant activities, as well as cytotoxic effects on certain cancer cell lines. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may have potential applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine has several advantages and limitations for lab experiments. This compound is relatively easy to synthesize and is relatively stable, making it suitable for use in lab experiments. Additionally, this compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying various biological processes. However, this compound is not yet fully understood, and further research is needed to gain a better understanding of its potential applications.
未来方向
There are several potential future directions for the research of 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine. Further research could focus on the exact mechanism of action of this compound, as well as its potential use in the treatment of various diseases. Additionally, further research could focus on the synthesis of more potent derivatives of this compound, as well as the development of more efficient methods for synthesizing this compound. Finally, further research could focus on the potential applications of this compound in various scientific research fields, such as cancer research
合成方法
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine can be synthesized by a two-step reaction involving the reaction of 3-methoxyphenol with 1,3,4-thiadiazole-2-thiol and subsequent condensation of the resulting product with an amine. The first step of the reaction involves the formation of an intermediate product, 3-methoxy-5-phenyl-1,3,4-thiadiazol-2-thiol, through the reaction of 3-methoxyphenol with 1,3,4-thiadiazole-2-thiol in the presence of a catalyst such as p-toluenesulfonic acid. The second step of the reaction involves the condensation of the intermediate product with an amine, such as aniline, to form 5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine.
属性
IUPAC Name |
5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-12-9(10)14-8/h2-5H,1H3,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZGAXEWJZHBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356114 |
Source


|
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
247109-15-5 |
Source


|
| Record name | 5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

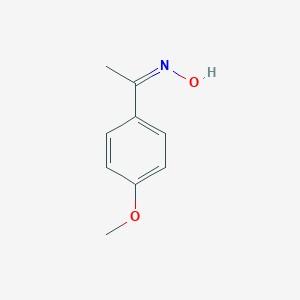

![7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B185656.png)
![3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B185657.png)
